The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. Its Chemical Abstracts Service (CAS) number is 11403318, which facilitates its identification in scientific literature and commercial databases. It falls under the broader category of organosilicon compounds, which are known for their versatile chemical properties and applications in various fields including electronics, coatings, and pharmaceuticals.
The synthesis of Silane, 1,4-phenylenebis[ethynyldimethyl-] typically involves multi-step reactions that include:
Silane, 1,4-phenylenebis[ethynyldimethyl-] has a complex molecular structure featuring:
C#CC(C)(C)SiC#CC(C)(C)Si.Silane, 1,4-phenylenebis[ethynyldimethyl-] can participate in several types of chemical reactions:
These reactions often require careful control of conditions such as temperature, solvent choice, and catalyst loading to achieve optimal yields.
The mechanism of action for Silane, 1,4-phenylenebis[ethynyldimethyl-] primarily revolves around its ability to form stable silicon-carbon bonds through nucleophilic substitution or cross-coupling mechanisms.
Studies indicate that the reactivity of this silane is influenced by steric factors related to the bulky dimethyl groups attached to silicon.
Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to analyze its structure and purity.
Silane, 1,4-phenylenebis[ethynyldimethyl-] has diverse applications across multiple fields:
Research continues into optimizing synthesis methods and exploring new applications in nanotechnology and biotechnology where organosilicon compounds play critical roles due to their unique properties.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: